
2-Methyl-4,4,4-trifluorobutanal
Vue d'ensemble
Description
Molecular Structure Analysis
The ®-2-Methyl-4,4,4-trifluorobutanal molecule contains a total of 15 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .
Physical and Chemical Properties Analysis
The density of 2-Methyl-4,4,4-trifluorobutanal is approximately 1.2±0.1 g/cm^3 . The boiling point is around 60.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 21.2±0.3 cm^3 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- 2-Methyl-4,4,4-trifluorobutanal can be synthesized through the Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene, achieving high aldehyde yield and selectivity (Ohtsuka, Kobayashi, & Yamakawa, 2014).
- NMR investigations of related compounds, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insights into their chemical behavior (Hinton & Jaques, 1975).
Applications in Polymerization and Material Sciences :
- A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for monitoring cationic photopolymerization processes, showing high sensitivity and distinct fluorescence spectrum shifts (Ortyl, Galica, Popielarz, & Bogdał, 2014).
- The compound is also involved in the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, which are valuable for various chemical applications (Song & Zhu, 2001).
Photophysical and Optical Applications :
- A Eu(III) tetrakis(β-diketonate) dimeric complex, involving a derivative of this compound, has been studied for its photophysical properties and potential use in advanced photonic applications (Biju et al., 2014).
Organic Synthesis and Catalysis :
- The compound has applications in asymmetric olefin hydroformylation, showcasing its utility in organic synthesis (Shibahara, Nozaki, & Hiyama, 2003).
- It's also used in the direct, concise, and enantioselective synthesis of various organic compounds, demonstrating its versatility in synthetic chemistry (Funabiki et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXLODATSRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
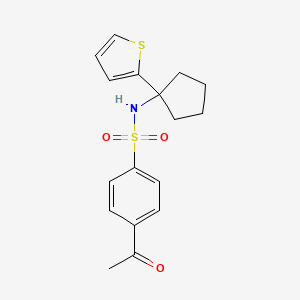
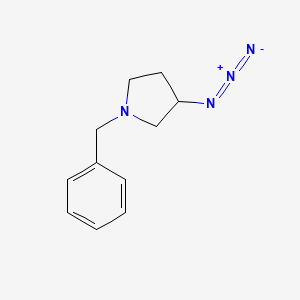
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
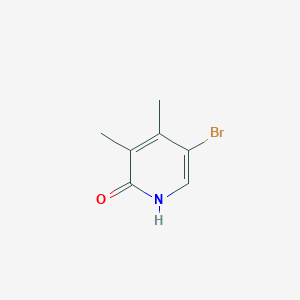
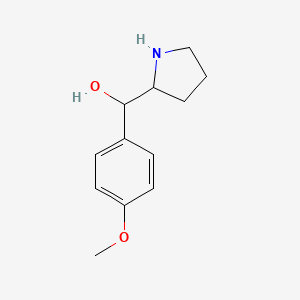
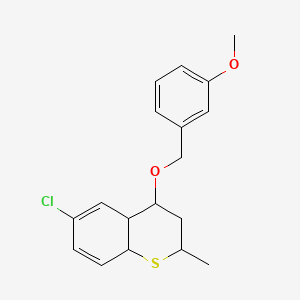


![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
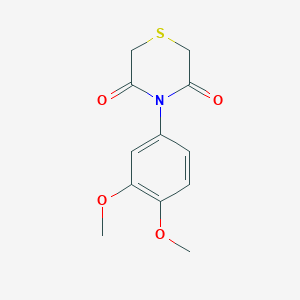
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
